molecular formula C15H11F3O3 B6407174 3-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261603-40-0

3-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B6407174
CAS No.: 1261603-40-0
M. Wt: 296.24 g/mol
InChI Key: WYSYWNLTBALDTH-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid: is an organic compound with the molecular formula C15H11F3O3 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include:

    Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group (-OH).

    Reduction: The carboxylic acid group can be reduced to an alcohol (-CH2OH).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid.

    Reduction: 3-Methoxy-4-(4-trifluoromethylphenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The carboxylic acid group can form ionic interactions with positively charged residues in the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Lacks the methoxy group, resulting in different reactivity and applications.

    3-Methoxybenzoic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

    4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid, used in different types of reactions.

Uniqueness: 3-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid is unique due to the combination of the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-methoxy-4-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-8-10(14(19)20)4-7-12(13)9-2-5-11(6-3-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSYWNLTBALDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691167
Record name 2-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261603-40-0
Record name 2-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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